molecular formula C8H8BNO3 B13324289 (4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid

(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid

Cat. No.: B13324289
M. Wt: 176.97 g/mol
InChI Key: IVPHDTYZXQQVTE-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl structures .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for various applications in material science .

Mechanism of Action

The exact mechanism of action of (4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design .

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-Pyrrol-1-yl)furan-2-yl)methanol
  • (4-(1H-Pyrrol-1-yl)furan-2-yl)amine
  • (4-(1H-Pyrrol-1-yl)furan-2-yl)carboxylic acid

Uniqueness

(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid is unique due to the presence of both pyrrole and furan rings along with the boronic acid group. This combination provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H8BNO3

Molecular Weight

176.97 g/mol

IUPAC Name

(4-pyrrol-1-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C8H8BNO3/c11-9(12)8-5-7(6-13-8)10-3-1-2-4-10/h1-6,11-12H

InChI Key

IVPHDTYZXQQVTE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)N2C=CC=C2)(O)O

Origin of Product

United States

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